REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][NH:9][C:10](=O)[C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.P(Cl)(Cl)(Cl)=O.[OH-].[Na+]>C1(C)C(C)=CC=CC=1>[F:17][C:13]1[CH:12]=[C:11]([C:10]2[C:6]3[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=3)[CH2:7][CH2:8][N:9]=2)[CH:16]=[CH:15][CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
289 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCNC(C1=CC(=CC=C1)F)=O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
202.7 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
326.8 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
The reaction solution was subsequently poured while hot onto ice
|
Type
|
EXTRACTION
|
Details
|
The precipitate was extracted three times with 500 ml of toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a highly viscous oil which
|
Type
|
CUSTOM
|
Details
|
later crystallizes
|
Type
|
CUSTOM
|
Details
|
267.41 g are obtained with a purity of approx. 99%, corresponding to 99.8% of theory
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=CC1)C1=NCCC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |